molecular formula C24H32FN3O3 B14800427 3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B14800427
M. Wt: 429.5 g/mol
InChI Key: VHRMFIRFRFMWMS-UHFFFAOYSA-N
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Description

Butanserin is a chemical compound known for its potent and selective antagonistic properties towards alpha-1 adrenergic receptors. It is primarily used in scientific research, particularly in the study of cardiovascular diseases. The compound has a molecular formula of C24H26FN3O3 and a molecular weight of 423.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanserin involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable starting material with reagents to form an intermediate compound.

    Cyclization: The intermediate undergoes a cyclization reaction under specific conditions to form the core structure of Butanserin.

    Functional Group Modification: The core structure is then modified by introducing functional groups through various chemical reactions, such as alkylation or acylation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure Butanserin.

Industrial Production Methods

Industrial production of Butanserin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale reactors and advanced purification techniques are employed to ensure the efficient production of Butanserin .

Chemical Reactions Analysis

Types of Reactions

Butanserin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Butanserin .

Mechanism of Action

Butanserin exerts its effects by selectively binding to and inhibiting alpha-1 adrenergic receptors. This inhibition prevents the normal action of neurotransmitters like norepinephrine, leading to various physiological effects. The molecular targets of Butanserin include alpha-1 adrenergic receptors, and its action involves blocking the receptor’s activity, thereby modulating cardiovascular and neurological functions .

Properties

Molecular Formula

C24H32FN3O3

Molecular Weight

429.5 g/mol

IUPAC Name

3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H32FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h7-10,18,20-21H,1-6,11-16H2,(H,26,31)

InChI Key

VHRMFIRFRFMWMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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